alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride
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Overview
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol . This intermediate is then reacted with a suitable benzyl halide derivative to introduce the nitrobenzene moiety. The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product’s purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the nitrobenzene moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethoxyethanol: This compound shares the dimethylamino and ethoxy groups but lacks the nitrobenzene moiety.
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride: Similar structure but with a methylthio group instead of a nitro group.
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-nitrobenzenemethanol monohydrochloride is unique due to the presence of the nitrobenzene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
131961-45-0 |
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Molecular Formula |
C12H19ClN2O4 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-(3-nitrophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-13(2)6-7-18-9-12(15)10-4-3-5-11(8-10)14(16)17;/h3-5,8,12,15H,6-7,9H2,1-2H3;1H |
InChI Key |
GUBMSZUOSARNDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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